L-365,260 - 118101-09-0

L-365,260

Catalog Number: EVT-271373
CAS Number: 118101-09-0
Molecular Formula: C24H22N4O2
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-365,260, also known as L-365260 or N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, is a non-peptide molecule classified as a cholecystokinin-B (CCK-B) and gastrin receptor antagonist. [, , ] This compound exhibits high affinity and selectivity for CCK-B receptors, making it a valuable tool in scientific research for investigating the physiological and pathological roles of CCK and gastrin in various biological systems. [, , , ]

Future Directions
  • Further Exploration of the Therapeutic Potential of CCK-B Receptor Antagonists: While L-365,260 showed promising results in preclinical and early clinical studies for treating anxiety and panic disorders, further research is needed to fully understand its efficacy and safety profile in these conditions. []

Related Compounds:

(S)-enantiomer of L-365,260

  • Relevance: This compound helps demonstrate the stereospecificity of L-365,260 binding to CCK receptors. [3H]L-365,260 binding was inhibited far more potently by the R-enantiomer (L-365,260) compared to the S-enantiomer, indicating the importance of stereochemistry in its activity. []
  • Compound Description: YM022 is a potent and selective gastrin/CCK-B receptor antagonist. []
  • Relevance: YM022 is structurally related to L-365,260 and shares its high affinity for CCK-B receptors. It is considered a more potent antagonist than L-365,260 in several studies. [, ]

S-form of YM022

  • Compound Description: The S-form of YM022 is the less active enantiomer of YM022, another potent gastrin/CCK-B receptor antagonist. []
  • Relevance: This enantiomer, like the S-form of L-365,260, displays significantly less activity at CCK-B receptors compared to the R-enantiomer (YM022), confirming the stereoselectivity of these benzodiazepine-derived antagonists. []

L-740,093

  • Compound Description: L-740,093 is a potent and selective CCK-B receptor antagonist. []
  • Relevance: L-740,093 is another nonpeptide CCK-B receptor antagonist that, along with L-365,260, was shown to be selective for CCK-B receptors in vivo without any significant agonistic effects on CCK-A receptors. []
  • Compound Description: RP73870 is a potent and selective CCK-B receptor antagonist. []
  • Relevance: RP73870 is another nonpeptide CCK-B receptor antagonist. Studies comparing its activity to L-365,260 found it to be a more potent inhibitor of gastrin-induced histidine decarboxylase activation. []
  • Compound Description: LY288513 is a proposed CCK-B receptor antagonist. []
  • Compound Description: Devazepide is a potent and selective CCK-A receptor antagonist. [, , , , , , , , , ]
  • Relevance: Devazepide serves as a pharmacological tool in conjunction with L-365,260 to distinguish the roles of CCK-A and CCK-B receptors in various physiological processes. Studies frequently use both compounds to isolate and characterize the specific effects mediated by each receptor subtype. [, , , , , , , , , ]
  • Compound Description: Cl-988 is a potent and selective gastrin/CCK-B receptor antagonist. []
  • Relevance: Cl-988 is another CCK-B antagonist, structurally distinct from the benzodiazepine-derived antagonists like L-365,260 and YM022. It is frequently used in comparative studies to investigate the pharmacological profiles of different CCK-B antagonists. []

PD134308

  • Compound Description: PD134308 is a selective CCK-B receptor antagonist. [, ]
  • Relevance: Similar to L-365,260, PD134308 strongly potentiates the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor RB101, indicating a shared ability to enhance opioid-mediated analgesia. []
  • Compound Description: RB211 is a selective CCK-B receptor antagonist. []
  • Relevance: Similar to L-365,260, RB211 strongly potentiates the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor RB101, indicating a shared ability to enhance opioid-mediated analgesia. []

PD136450

  • Compound Description: PD136450 is a selective CCK-B receptor antagonist. [, ]
  • Relevance: PD136450, along with L-365,260, has been investigated for its effects on gastric acid secretion. Studies comparing their activities demonstrate their shared ability to inhibit pentagastrin-stimulated acid secretion, highlighting their potential as antisecretory agents. []
  • Compound Description: Boc-CCK-4 is a CCK-B receptor agonist. []
  • Relevance: Boc-CCK-4, as a CCK-B agonist, exerts opposite effects to L-365,260 (a CCK-B antagonist). This contrast in their activities allows for investigating the functional roles of CCK-B receptors in various physiological processes, including anxiety. []
Synthesis Analysis

Methods

The synthesis of L-365,260 involves a combinatorial approach utilizing various chemical functionalities. A library of 1,4-benzodiazepine derivatives was created using three main components: 2-aminobenzophenones, amino acids, and alkylating agents. The synthesis was conducted through a series of reactions that included coupling reactions and cyclization processes .

Technical Details

The synthetic route typically includes:

  • Formation of the benzodiazepine core: This is achieved through a cyclization reaction involving appropriate precursors.
  • Functionalization: The introduction of various substituents to enhance receptor binding affinity and selectivity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure

L-365,260 has a complex molecular structure characterized by its 1,4-benzodiazepine framework. The specific arrangement of atoms contributes to its receptor-binding properties. The molecular formula is C16H19N3OC_{16}H_{19}N_{3}O, and it features various functional groups that enhance its pharmacological activity.

Data

The compound's molecular weight is approximately 271.34 g/mol. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the stereochemistry and conformation of the molecule .

Chemical Reactions Analysis

Reactions

L-365,260 undergoes various chemical reactions that are critical for its biological activity. These include:

  • Binding interactions: The compound exhibits high affinity for gastrin and cholecystokinin B receptors, with competitive binding assays demonstrating its potency.
  • Metabolic transformations: In vivo studies indicate that L-365,260 can undergo metabolic processes that may affect its pharmacokinetics and bioavailability .

Technical Details

The binding kinetics can be analyzed using radioligand competition assays, which provide insights into the interaction dynamics between L-365,260 and its target receptors.

Mechanism of Action

Process

L-365,260 functions primarily as an antagonist at the gastrin/cholecystokinin B receptor sites. By inhibiting these receptors, it effectively reduces gastric acid secretion and protects against gastrointestinal damage. This mechanism is particularly relevant in models of peptic ulcer disease where overactivity of these receptors contributes to pathology .

Data

Pharmacological studies have shown that L-365,260 significantly attenuates pentagastrin-stimulated acid secretion in animal models, indicating its potential utility in managing conditions related to excessive gastric acid production.

Physical and Chemical Properties Analysis

Physical Properties

L-365,260 is typically presented as a solid compound with specific melting points and solubility characteristics that are relevant for formulation development.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its solubility profile is crucial for its bioavailability in therapeutic applications .

Applications

L-365,260 has several scientific uses primarily in pharmacological research:

  • Gastrointestinal studies: It is used to explore the role of gastrin/cholecystokinin B receptors in gastric physiology.
  • Cancer research: Studies have indicated potential antimitogenic effects on certain cancer cell lines, suggesting a role in cancer therapy .
  • Drug development: As a lead compound, L-365,260 serves as a template for designing new antagonists with improved efficacy and safety profiles.

Properties

CAS Number

118101-09-0

Product Name

L-365,260

IUPAC Name

1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m0/s1

InChI Key

KDFQABSFVYLGPM-QFIPXVFZSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C

Solubility

Soluble in DMSO

Synonyms

L 365,260
L 365260
L 365346
L-365260

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.